molecular formula C17H13BrClN3O3S2 B341994 N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE

N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE

Cat. No.: B341994
M. Wt: 486.8 g/mol
InChI Key: GXKBNOCNGYLHPZ-UHFFFAOYSA-N
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Description

N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a chlorobenzamide moiety. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the sulfonylated thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring and sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of new derivatives with different substituents on the aromatic rings.

Scientific Research Applications

N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-CHLOROBENZAMIDE is unique due to the presence of both the sulfonyl and chlorobenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H13BrClN3O3S2

Molecular Weight

486.8 g/mol

IUPAC Name

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C17H13BrClN3O3S2/c18-11-5-7-12(8-6-11)27(24,25)10-9-15-21-22-17(26-15)20-16(23)13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,20,22,23)

InChI Key

GXKBNOCNGYLHPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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